Flexirubin

Description

Properties

CAS No. |

54363-90-5 |

|---|---|

Molecular Formula |

C43H54O4 |

Molecular Weight |

634.9 g/mol |

IUPAC Name |

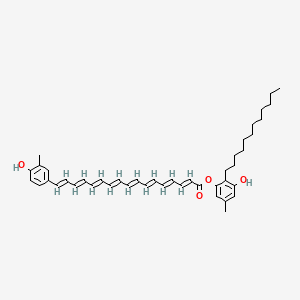

(2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate |

InChI |

InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+ |

InChI Key |

GFNJWVBJKYYUIN-CMUOTRNOSA-N |

SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O |

Isomeric SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)C)C)O |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O |

Synonyms |

flexirubins |

Origin of Product |

United States |

Foundational & Exploratory

The Flexirubin Pigment: A Technical Guide to its Discovery, Biosynthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin, a unique class of yellowish-orange pigments, has garnered significant scientific interest since its discovery. These non-isoprenoid, polyene-based compounds are characteristic chemotaxonomic markers for several genera within the phylum Bacteroidetes. This technical guide provides an in-depth exploration of the discovery and history of this compound, its intricate chemical structure, the genetic and biochemical pathways of its biosynthesis, and its emerging biological functions. Detailed experimental protocols for the extraction, characterization, and quantification of this compound are presented, alongside a comprehensive summary of key quantitative data. Furthermore, this guide employs visual diagrams to elucidate complex biosynthetic pathways and experimental workflows, offering a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Discovery and History

The story of this compound began with investigations into the pigments of Flexibacter elegans. Initially mistaken for carotenoids, these pigments exhibited distinct chromatographic and spectroscopic properties.[1] A pivotal moment in their characterization was the observation of a reversible color change from yellow-orange to red-brown upon treatment with a potassium hydroxide (B78521) (KOH) solution, a reaction that has since become a simple and rapid presumptive test for their presence.[2][3]

The first isolation of this compound from Flexibacter elegans was a significant milestone.[2] Subsequent research by Achenbach, Reichenbach, and colleagues in the 1970s led to the elucidation of its novel chemical structure, distinguishing it from all previously known microbial pigments.[2] Their work established that this compound consists of a polycarboxylic chromophore linked to a phenolic moiety by an ester bond, with an alkyl side-chain.[2] The first total synthesis of this compound was successfully reported in 1977, confirming its proposed structure.[2]

This compound and its derivatives have since been identified in a variety of bacterial genera, including Flavobacterium, Chryseobacterium, and Cytophaga, solidifying their role as important chemotaxonomic markers for the Bacteroidetes phylum.[2][4]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound is an ester formed between a ω-(4-hydroxyphenyl)-polyene carboxylic acid and a 2,5-dialkylresorcinol (DAR).[4][5][6] Variations in the length of the polyene chain, the nature of the alkyl chains on the resorcinol (B1680541) ring, and modifications such as methylation or chlorination of the polyene give rise to a diverse family of this compound-type pigments.[4][7]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value/Description | Source(s) |

| Appearance | Yellowish-orange pigment | [8][9] |

| Solubility | Insoluble in water and most organic solvents. Soluble in acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and alkaline aqueous solutions. | [10] |

| KOH Test | Positive, with a bathochromic shift (color change to red, purple, or brown) in the presence of 20% KOH. | [2][3][11] |

| UV-Vis λmax (in Acetone) | ~450 nm | [10] |

| Molecular Formula (from C. pinensis) | C₄₃H₅₄O₄ | [4] |

| Molecular Weight (from C. pinensis) | 634.40217 [M]⁺ | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving contributions from both fatty acid and amino acid metabolic pathways.[4] Feeding experiments with labeled precursors have demonstrated that the polyene chromophore is derived from tyrosine, with its methyl group originating from methionine.[4] The dialkylresorcinol (DAR) moiety is synthesized via a head-to-head condensation of two fatty acid-derived precursors.[12]

Gene clusters responsible for this compound biosynthesis have been identified in several bacteria, including Chitinophaga pinensis and Flavobacterium johnsoniae.[5][6] These clusters encode a suite of enzymes, including a tyrosine ammonia-lyase (TAL), a 4-coumarate-CoA ligase, polyketide synthases (PKS), and enzymes for the synthesis of the DAR moiety.[4][6][13]

The proposed biosynthetic pathway begins with the conversion of tyrosine to 4-coumaric acid by a TAL. This is followed by the activation of 4-coumaric acid to its CoA-thioester by a 4-coumarate-CoA ligase. The subsequent extension of the polyene chain is thought to occur through a type II fatty acid synthase-like mechanism.[4][5] The DAR moiety is synthesized separately and is then esterified to the completed polyene carboxylic acid.[4][5]

Caption: Postulated biosynthetic pathway of this compound.

Biological Functions and Potential Applications

While initially considered to be primarily of chemotaxonomic importance, recent research has unveiled a range of biological activities for this compound pigments, suggesting potential applications in the pharmaceutical and cosmetic industries.

One of the most studied properties of this compound is its antioxidant activity.[8][14] It has been shown to effectively scavenge various reactive oxygen species (ROS), including hydrogen peroxide, superoxide (B77818) anions, and hydroxyl radicals.[8][15] This antioxidant capacity is attributed to its polyene chromophore and phenolic hydroxyl group.[8]

Table 2: Antioxidant Activity of this compound from Chryseobacterium artocarpi

| Assay | Concentration | Scavenging Activity (%) | Standard (Trolox) Scavenging Activity (%) | Source(s) |

| H₂O₂ Scavenging | 1.0 µM | 93.85 | 95.58 | [8] |

| Nitric Oxide Scavenging | 1.0 µM | 35.46 | - | [8] |

| DPPH Radical Scavenging | (Concentration dependent) | Lower than Trolox | - | [8][14] |

Beyond its antioxidant properties, this compound has been reported to possess antimicrobial and anticancer activities.[8] Furthermore, its ability to absorb UV radiation suggests a potential role in photoprotection for the producing organisms and for use in sunscreens.[10] The anti-inflammatory activity of this compound has also been investigated, with the highest activity observed at a concentration of 1200µg/ml.[16]

Experimental Protocols

Presumptive Identification of this compound (KOH Test)

This rapid test is used for the preliminary identification of this compound-producing colonies.

-

Culture the bacterial strain on an appropriate solid medium until visible colonies are formed.

-

Using a sterile loop, collect a mass of bacterial cells.

-

Place the cells on a clean glass slide or directly on the agar (B569324) plate.

-

Add a drop of 20% (w/v) potassium hydroxide (KOH) solution to the cell mass.[3]

-

Observe for an immediate color change from yellow or orange to red, purple, or brown, which indicates a positive result for this compound-type pigments.[7][11]

Caption: Workflow for the KOH presumptive test for this compound.

Extraction and Purification of this compound

This protocol describes the extraction of this compound from bacterial biomass.

-

Cultivate the this compound-producing bacterial strain in a suitable liquid medium (e.g., Nutrient Broth) at the optimal temperature and aeration for pigment production (e.g., 30°C, 200 rpm).[9]

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with distilled water to remove residual medium components.

-

Resuspend the cell pellet in acetone (a common and effective solvent for this compound extraction).[2][4][10]

-

Agitate the suspension for 30 minutes in the dark to facilitate pigment extraction.[4]

-

Separate the cell debris from the pigment-containing acetone extract by centrifugation or filtration.[4]

-

Dry the acetone extract under reduced pressure to obtain the crude pigment.[4]

-

For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system such as hexane/ethyl acetate (B1210297) (4:1) with 1% acetic acid.[4]

-

Collect the colored fractions and dry them under reduced pressure. Store the purified pigment at -20°C in the dark.[4]

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and characterization of this compound.

-

UV-Visible Spectroscopy: Dissolve the purified pigment in acetone and record the absorption spectrum. This compound exhibits a characteristic broad absorption peak around 450 nm, lacking the fine structure typical of carotenoids.[10]

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified pigment using HPLC to assess its purity and to separate different this compound derivatives.[13][17]

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the pigment using techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR spectroscopy are essential to determine the connectivity of atoms within the molecule.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and C-O bonds.[10]

Conclusion

This compound pigments represent a fascinating and increasingly important class of natural products. From their initial discovery as chemotaxonomic curiosities to their current status as compounds with significant biological activities, the study of flexirubins has expanded our understanding of microbial secondary metabolism. The detailed methodologies and compiled data within this guide are intended to facilitate further research into the biosynthesis, regulation, and application of these unique pigments. As the demand for natural and bioactive compounds continues to grow, flexirubins hold considerable promise for future developments in the pharmaceutical, cosmetic, and biotechnology sectors.

References

- 1. The Pigments of the this compound-Type. A Novel Class of Natural Products (1987) | Hans Achenbach | 5 Citations [scispace.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scite.ai [scite.ai]

- 4. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. newman.lycoming.edu [newman.lycoming.edu]

Flexirubin-Producing Bacteria: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the microbiology, biosynthesis, and therapeutic potential of flexirubin pigments.

Abstract

This compound and its derivatives represent a unique class of yellowish-orange pigments produced by a variety of bacteria, primarily within the phylum Bacteroidetes. These non-isoprenoid aryl-polyene compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound-producing bacteria, their natural habitats, the molecular intricacies of the this compound biosynthesis pathway, and detailed experimental protocols for their study. Quantitative data on production yields and biological efficacy are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is the principal pigment found in bacteria belonging to the genera Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga.[1] First isolated from Flexibacter elegans, this pigment is responsible for the characteristic yellow-orange coloration of these bacterial colonies.[1] Structurally, this compound consists of a polycarboxylic chromophore linked to a phenol (B47542) via an ester bond, with an attached alkyl side-chain.[1] The presence of a phenolic hydroxyl group and a long polyene chain contributes to its notable biological activities.[2][3] A simple preliminary test for the presence of this compound involves adding a 20% potassium hydroxide (B78521) solution to a bacterial culture; a color change from golden-yellow to reddish-brown is a positive indicator.[1]

This compound-Producing Bacteria and Their Habitats

This compound-producing bacteria are widespread in various environments, highlighting their ecological adaptability. These microorganisms have been isolated from diverse niches, ranging from terrestrial to aquatic ecosystems.

| Bacterial Genus/Species | Habitat |

| Chryseobacterium artocarpi CECT 8497 | Rhizosphere soil of the woody tree Artocarpus integer.[2][4] |

| Chryseobacterium sp. UTM-3T | Soil.[5] |

| Chryseobacterium shigense | Lactic acid beverage.[6] |

| Chryseobacterium spp. | Freshwater habitats, gut of freshwater copepods, mucus of fish.[5] |

| Chitinophaga pinensis | Environmental sources.[7][8] |

| Flavobacterium humi | Soil.[9] |

| Flavobacterium spp. | Aquatic environments, cold niches.[10] |

| Flexibacter elegans | Environmental sources.[1] |

| Cytophaga spp. | Environmental sources.[1] |

| Various Bacteroidetes | Cold environments (cryo-environments).[10] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pigment is composed of two main moieties: a non-isoprenoid aryl-polyene carboxylic acid and a dialkylresorcinol.[7][8] The biosynthesis of the polyene portion is initiated from tyrosine.

Key enzymes and genes involved in the initial steps of this compound biosynthesis in Chitinophaga pinensis include:[7][8]

-

Tyrosine ammonia-lyase (TAL) , encoded by the flxA gene, which deaminates tyrosine to produce 4-coumarate (4-hydroxycinnamic acid).

-

4-coumarate-CoA ligase (4CL) , encoded by the flxY gene, which activates 4-coumarate to its corresponding CoA thioester.

The dialkylresorcinol moiety biosynthesis is governed by genes such as darA and darB, which are homologous to those found in Flavobacterium johnsoniae and are involved in the production of 2-hexyl-5-propyl-alkylresorcinol.[11] The entire biosynthesis is thought to proceed through a type II fatty acid synthase-like mechanism.[11]

This compound Biosynthesis Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, Extraction and Partial Characterization of Natural Pigments from Chryseobacterium sp. kr6 Growing on Feather Meal Biomass [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavobacterium humi sp. nov., a this compound-type pigment producing bacterium, isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Flexirubin: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin is a distinctive yellow-orange pigment characteristic of several bacterial genera within the Bacteroidetes phylum, including Flexibacter, Flavobacterium, and Chryseobacterium. Structurally, it is a complex molecule comprising a polyene carboxylic acid chromophore esterified with a dialkylresorcinol. Beyond its role as a chemotaxonomic marker, this compound has garnered significant interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and chemopreventive properties. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its known biosynthetic and signaling pathways, intended to support further research and development.

Core Physical and Chemical Properties

This compound is recognized by its vibrant color and complex chemical structure. Its properties are summarized below.

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are presented in Table 1. The molecule's IUPAC name is (2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₅₄O₄ | [1] |

| Molecular Weight | 634.9 g/mol | [1] |

| CAS Number | 54363-90-5 | [1] |

| Appearance | Violet-red needles (solid state); Yellow-orange (in solution) | [2] |

| Melting Point | 174–176 °C | [2] |

Solubility Profile

This compound's large, semi-polar structure dictates its solubility. It is generally insoluble in water and many common organic solvents but shows good solubility in alkaline solutions and specific organic solvents like acetone. A detailed solubility profile is provided in Table 2.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3] |

| Acetone | Soluble | [3] |

| Sodium Hydroxide (aq) | Soluble | [3][4] |

| Sodium Carbonate (aq) | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Ethanol, Methanol | Insoluble | [3] |

| Ethyl Acetate, Benzene | Insoluble | [3] |

| Chloroform, Petroleum Ether | Insoluble | [3] |

| D-limonene, Butanol | Soluble | [5][6] |

Spectroscopic Data

The extended polyene chain in this compound is responsible for its characteristic light absorption in the visible range. Key spectroscopic data are summarized in Table 3.

Table 3: Spectroscopic Properties of this compound

| Spectroscopic Method | Observation | Reference(s) |

| UV-Visible Spectroscopy | Maximum absorbance (λmax) at ~450 nm in acetone. | [7] |

| Molar Absorptivity (ε) | 19 to 84 L mol⁻¹ cm⁻¹ (solvent dependent) | [5][6] |

| Mass Spectrometry (MALDI) | Molecular Ion [M]+· at m/z 634.4 | [8] |

| Raman Spectroscopy | Characteristic bands for polyene chain; distinguishes from carotenoids. | [2][9] |

| ¹H-NMR, FTIR | Spectra confirm the presence of aromatic rings, alkyl chains, and polyene structures. | [7] |

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving enzymes encoded by a dedicated gene cluster.[5] The pathway initiates from the amino acid L-tyrosine, which serves as the precursor for the ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore.[5] The dialkylresorcinol (DAR) moiety is synthesized from fatty acid metabolism intermediates.[10] Key enzymes in the initiation of the polyene biosynthesis in Chitinophaga pinensis include a tyrosine ammonia-lyase (FlxA) and a 4-coumarate-CoA ligase (FlxY).[5][11]

Caption: Postulated biosynthesis pathway of this compound.

Nrf2/HO-1 Signaling Pathway Activation

This compound has been shown to exert hepatoprotective effects by activating the Nrf2/HO-1 antioxidant defense pathway.[10] Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[8][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Raman spectrometric discrimination of this compound pigments from two genera of Bacteroidetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Initiation of the this compound biosynthesis in Chitinophaga pinensis (2014) | Tim A. Schöner | 41 Citations [scispace.com]

- 5. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Raman Spectroscopy of Microbial Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initiation of the this compound biosynthesis in Chitinophaga pinensis [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

The Flexirubin Biosynthesis Pathway in Chryseobacterium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the flexirubin biosynthesis pathway in the bacterial genus Chryseobacterium. This compound and its derivatives are yellow pigments that have garnered interest for their potential applications in biotechnology and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic and biochemical underpinnings of this compound production in Chryseobacterium, alongside detailed experimental methodologies.

Introduction to this compound

Flexirubins are a class of pigments characterized by a polyene carboxylic acid chromophore esterified to a dialkylresorcinol.[1][2] These pigments are characteristic of many species within the phylum Bacteroidetes and are responsible for the vibrant yellow-orange coloration of Chryseobacterium colonies.[3][4] Beyond their role as taxonomical markers, flexirubins have been noted for their antioxidant properties.[5] The biosynthesis of these complex molecules involves a specialized gene cluster that orchestrates the production of both the chromophore and the resorcinol (B1680541) moieties.

The this compound Biosynthesis Gene Cluster

The genetic architecture for this compound biosynthesis in Chryseobacterium is organized in a conserved gene cluster.[6] Analysis of several Chryseobacterium genomes has revealed a syntenic block of genes highly similar to the well-characterized this compound biosynthesis cluster in Flavobacterium johnsoniae.[1][7] The core set of genes encodes enzymes responsible for the synthesis of the two main precursors: a polyene carboxylic acid derived from tyrosine, and a dialkylresorcinol moiety.

Gene Cluster Composition

The following table summarizes the genes typically found in the this compound biosynthesis cluster of Chryseobacterium species and their putative functions, based on homology to characterized genes in other this compound-producing bacteria.[2][6][7]

| Gene Locus (Example) | Proposed Gene Name | Putative Function |

| Csp_KMC2_03338 | flxA (TAL) | Tyrosine ammonia-lyase: Catalyzes the deamination of L-tyrosine to p-coumaric acid. |

| Csp_KMC2_03339 | flxY (4CL) | 4-coumarate-CoA ligase: Activates p-coumaric acid to p-coumaroyl-CoA. |

| Csp_KMC2_03340 | - | Acyl-CoA dehydrogenase |

| Csp_KMC2_03341 | - | Enoyl-CoA hydratase/isomerase |

| Csp_KMC2_03342 | - | 3-hydroxyacyl-CoA dehydrogenase |

| Csp_KMC2_03343 | fabB | 3-ketoacyl-ACP synthase I |

| Csp_KMC2_03344 | acpP | Acyl carrier protein |

| Csp_KMC2_03345 | fabG | 3-ketoacyl-ACP reductase |

| Csp_KMC2_03346 | fabA | 3-hydroxyacyl-ACP dehydratase |

| Csp_KMC2_03347 | fabF | 3-ketoacyl-ACP synthase II |

| Csp_KMC2_03348 | - | Thioesterase |

| Csp_KMC2_03349 | darA | Type III polyketide synthase |

| Csp_KMC2_03350 | darB | Type III polyketide synthase |

| Csp_KMC2_03351 | - | Acyl-CoA synthetase |

| Csp_KMC2_03352 | - | MFS transporter |

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two convergent pathways: the formation of the ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore and the synthesis of the 2,5-dialkylresorcinol (DAR) moiety. These two components are then esterified to form the final this compound pigment.

Polyene Chromophore Synthesis

The synthesis of the polyene chain initiates with the amino acid L-tyrosine.

The pathway is initiated by a Tyrosine Ammonia-Lyase (TAL) , which converts L-tyrosine to p-coumaric acid.[2] Subsequently, a 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its coenzyme A thioester.[2] This activated precursor then enters a Type II fatty acid synthase (FAS)-like machinery for iterative chain elongation to form the final polyene carboxylic acid.

Dialkylresorcinol (DAR) Moiety Synthesis

The dialkylresorcinol component is synthesized by a Type III polyketide synthase.

The darA and darB genes encode Type III polyketide synthases that are proposed to catalyze the head-to-head condensation of two fatty acyl-CoA molecules to form the dialkylresorcinol scaffold.[2]

Final Assembly

The final step in the biosynthesis is the esterification of the polyene carboxylic acid with the dialkylresorcinol.

The precise enzyme responsible for the final esterification step in Chryseobacterium has not yet been definitively identified.

Quantitative Insights

While comprehensive quantitative data for the entire this compound pathway in a single Chryseobacterium species is not yet available, studies on homologous enzymes from related bacteria provide valuable benchmarks.

Enzyme Kinetics

The following table presents kinetic parameters for Tyrosine Ammonia-Lyase (TAL) from Chryseobacterium luteum sp. nov. (TALclu).[8]

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |

| TALclu | L-Tyrosine | 0.019 | - | 1631 |

Note: The kcat value was not explicitly reported in the provided source.

Pigment Production

Optimization studies have been conducted to maximize this compound production in Chryseobacterium. The table below summarizes the optimized conditions and resulting pigment yield for Chryseobacterium artocarpi CECT 8497.[9]

| Parameter | Optimized Value |

| Lactose | 11.25 g/L |

| L-tryptophan | 6 g/L |

| KH2PO4 | 650 ppm |

| Maximum Pigment Yield | 521.64 mg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

This protocol describes a general workflow for the expression and purification of this compound biosynthesis enzymes, such as TAL and 4CL, using an E. coli expression system.

Methodology:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene of interest (e.g., flxA from Chryseobacterium) and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain like BL21(DE3).[10] Plate on selective LB agar (B569324) (e.g., with kanamycin).

-

Expression:

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

-

Purification:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).

-

Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Analyze the purified protein by SDS-PAGE.

-

Enzyme Assays

Tyrosine Ammonia-Lyase (TAL) Activity Assay: [11]

This assay measures the formation of p-coumaric acid from L-tyrosine, which has a strong absorbance at 333 nm.

Reagents:

-

Extraction Solution: Provided in a kit or a suitable buffer like 100 mM Tris-HCl, pH 8.8.

-

Substrate Working Solution: L-tyrosine dissolved in buffer.

-

Stop Solution: e.g., 1 M HCl.

Procedure:

-

Prepare the enzyme sample (e.g., purified protein or cell lysate).

-

In a microcentrifuge tube, mix the enzyme sample with the substrate working solution.

-

Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 45 minutes).

-

Stop the reaction by adding the stop solution.

-

Centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 333 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-coumaric acid.

4-Coumarate-CoA Ligase (4CL) Activity Assay: [12]

This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.

-

Substrate Stock Solutions: 10 mM p-coumaric acid, 50 mM ATP, 5 mM Coenzyme A.

Procedure:

-

In a quartz cuvette, prepare a master mix containing the assay buffer, ATP, and p-coumaric acid.

-

Add the enzyme extract to the cuvette.

-

Initiate the reaction by adding Coenzyme A.

-

Immediately monitor the increase in absorbance at 333 nm over time using a spectrophotometer.

-

The rate of absorbance increase is proportional to the 4CL activity.

Conclusion and Future Directions

The this compound biosynthesis pathway in Chryseobacterium presents a fascinating example of specialized metabolite production in bacteria. While the core genes and the general pathway have been elucidated through genomic and comparative studies, significant opportunities for further research remain. The definitive characterization of all enzymes in the pathway, particularly the final esterification step, will provide a more complete understanding. Furthermore, a deeper investigation into the regulation of the this compound gene cluster could unveil strategies for enhancing pigment production for biotechnological applications. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis in Chryseobacterium.

References

- 1. researchgate.net [researchgate.net]

- 2. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phylogenetic insights into the diversity of Chryseobacterium species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterologous protein expression in E. coli [protocols.io]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Genes Involved in the Biosynthesis of Flexirubin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin and its derivatives are a class of yellow-orange pigments produced by a variety of bacteria, particularly within the phylum Bacteroidetes. These polyene carboxylic acid esters are not only significant for bacterial chemotaxonomy but are also gaining attention for their potential biological activities, making them of interest to the pharmaceutical and biotechnology industries. A deeper understanding of the genetic machinery responsible for this compound biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the genes and enzymes involved in the this compound biosynthetic pathway, with a focus on the model organisms Chitinophaga pinensis and Flavobacterium johnsoniae. We present a detailed annotation of the biosynthetic gene clusters, quantitative data on key enzymatic activities, and established experimental protocols for the study of this fascinating metabolic pathway. Furthermore, we visualize the biosynthetic pathway and a proposed experimental workflow to facilitate a clearer understanding of the molecular processes.

Introduction

This compound is a complex secondary metabolite composed of a dialkylresorcinol (DAR) moiety esterified to a polyene carboxylic acid. The biosynthesis of this pigment is a multi-step process involving a dedicated gene cluster that orchestrates the production of both the DAR and the polyene components. The initial precursor for the polyene chain is L-tyrosine, which undergoes a series of enzymatic modifications, including deamination, CoA-ligation, and subsequent chain extension via a type II fatty acid synthase-like machinery. The DAR moiety is synthesized through a separate pathway and is ultimately esterified to the completed polyene chain. The elucidation of the genes involved in this intricate process has been a key focus of recent research, paving the way for the targeted production of novel this compound analogs with potentially enhanced therapeutic properties.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are typically organized in a contiguous cluster on the bacterial chromosome. The organization and composition of this cluster have been particularly well-characterized in Chitinophaga pinensis and Flavobacterium johnsoniae.

Gene Cluster Organization in Chitinophaga pinensis

In Chitinophaga pinensis DSM 2588, the this compound biosynthesis gene cluster is composed of two distinct loci. The primary cluster, spanning from Cpin_1853 to Cpin_1877, is responsible for the synthesis of the polyene moiety. A separate locus, containing the genes darA (Cpin_6851) and darB (Cpin_6850), directs the synthesis of the dialkylresorcinol (DAR) component.[1]

Gene Cluster Organization in Flavobacterium johnsoniae

The this compound biosynthetic gene cluster in Flavobacterium johnsoniae UW101 is located in a 37 kbp region of the genome, encompassing genes from Fjoh_1073 to Fjoh_1110.[2] This cluster contains the homologs of the genes found in C. pinensis, including those for the biosynthesis of both the polyene and the DAR moieties.

Core Biosynthetic Genes and Their Functions

The this compound gene cluster encodes a suite of enzymes that carry out the stepwise synthesis of the pigment. The key genes and their proposed functions are summarized in the tables below.

Genes Involved in the Biosynthesis of the Polyene Moiety

The synthesis of the ω-(4-hydroxyphenyl)polyene carboxylic acid chromophore is initiated from L-tyrosine and involves a series of enzymatic reactions analogous to type II fatty acid synthesis.

Table 1: Annotated Genes for Polyene Biosynthesis in C. pinensis and F. johnsoniae

| Gene (C. pinensis) | Locus Tag (C. pinensis) | Gene (F. johnsoniae) | Locus Tag (F. johnsoniae) | Proposed Function[1][2] |

| flxA | Cpin_1853 | Fjoh_1075 | Fjoh_1075 | Tyrosine ammonia-lyase (TAL) |

| flxB | Cpin_1854 | Fjoh_1076 | Fjoh_1076 | 3-oxoacyl-[acyl-carrier-protein] reductase |

| flxC | Cpin_1855 | Fjoh_1077 | Fjoh_1077 | 3-oxoacyl-[acyl-carrier-protein] synthase III |

| flxD | Cpin_1856 | Fjoh_1078 | Fjoh_1078 | Acyl-CoA synthetase |

| flxE | Cpin_1857 | Fjoh_1079 | Fjoh_1079 | Acyl carrier protein |

| flxF | Cpin_1858 | Fjoh_1080 | Fjoh_1080 | 3-hydroxyacyl-[acyl-carrier-protein] dehydratase |

| flxG | Cpin_1859 | Fjoh_1081 | Fjoh_1081 | Malonyl CoA-acyl carrier protein transacylase |

| flxH | Cpin_1860 | Fjoh_1082 | Fjoh_1082 | Acyl-CoA dehydrogenase |

| flxI | Cpin_1861 | Fjoh_1083 | Fjoh_1083 | 3-oxoacyl-[acyl-carrier-protein] synthase III |

| flxJ | Cpin_1862 | Fjoh_1084 | Fjoh_1084 | Thioesterase |

| flxK | Cpin_1863 | Fjoh_1086 | Fjoh_1086 | Methyltransferase |

| flxL | Cpin_1864 | Fjoh_1087 | Fjoh_1087 | 3-oxoacyl-[acyl-carrier-protein] synthase III |

| flxM | Cpin_1865 | Fjoh_1088 | Fjoh_1088 | Acyl-CoA dehydrogenase |

| flxN | Cpin_1866 | Fjoh_1089 | Fjoh_1089 | 3-oxoacyl-[acyl-carrier-protein] synthase III |

| flxO | Cpin_1867 | Fjoh_1090 | Fjoh_1090 | 3-oxoacyl-[acyl-carrier-protein] synthase III |

| flxP | Cpin_1868 | Fjoh_1091 | Fjoh_1091 | Polysaccharide deacetylase |

| flxQ | Cpin_1869 | Fjoh_1092 | Fjoh_1092 | Phospholipid/glycerol acyltransferase |

| flxR | Cpin_1870 | Fjoh_1093 | Fjoh_1093 | Outer membrane lipoprotein carrier (LolA) |

| flxS | Cpin_1871 | Fjoh_1094 | Fjoh_1094 | 3-hydroxyacyl-[acyl-carrier-protein] dehydratase |

| flxT | Cpin_1872 | Fjoh_1095 | Fjoh_1095 | Glycosyltransferase |

| flxU | Cpin_1873 | Fjoh_1096 | Fjoh_1096 | Exporter protein |

| flxV | Cpin_1874 | Fjoh_1097 | Fjoh_1097 | 3-oxoacyl-[acyl-carrier-protein] reductase |

| flxW | Cpin_1875 | Fjoh_1098 | Fjoh_1098 | Ligase-like protein |

| flxX | Cpin_1876 | Fjoh_1099 | Fjoh_1099 | Hypothetical protein |

| flxY | Cpin_1877 | Fjoh_1100 | Fjoh_1100 | 4-coumarate-CoA ligase |

Genes Involved in the Biosynthesis of the Dialkylresorcinol (DAR) Moiety

The dialkylresorcinol component of this compound is synthesized by the products of the dar genes.

Table 2: Annotated Genes for DAR Biosynthesis in C. pinensis and F. johnsoniae

| Gene (C. pinensis) | Locus Tag (C. pinensis) | Gene (F. johnsoniae) | Locus Tag (F. johnsoniae) | Proposed Function[1][2] |

| darA | Cpin_6851 | Fjoh_1103 | Fjoh_1103 | Dialkylresorcinol biosynthesis protein A |

| darB | Cpin_6850 | Fjoh_1102 | Fjoh_1102 | Dialkylresorcinol biosynthesis protein B |

Quantitative Data on Key Biosynthetic Enzymes

The initial steps in the biosynthesis of the polyene chain are catalyzed by a tyrosine ammonia-lyase (FlxA) and a 4-coumarate-CoA ligase (FlxY). The kinetic parameters of these enzymes from Chitinophaga pinensis have been determined, providing quantitative insights into their catalytic efficiency.

Table 3: Kinetic Parameters of FlxA and FlxY from Chitinophaga pinensis

| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹)[1] |

| FlxA (Tyrosine Ammonia-Lyase) | L-tyrosine | 1.1 x 10⁵ |

| L-phenylalanine | 9.1 x 10² | |

| FlxY (4-coumarate-CoA ligase) | 4-coumaric acid | 52977 |

| Cinnamic acid | 437 |

The data clearly indicates that FlxA has a strong preference for L-tyrosine over L-phenylalanine, consistent with its role in initiating this compound biosynthesis from tyrosine. Similarly, FlxY exhibits a much higher catalytic efficiency with 4-coumaric acid, the product of the FlxA reaction, compared to cinnamic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.

Heterologous Expression and Purification of this compound Biosynthesis Enzymes (e.g., FlxA and FlxY)

This protocol describes the expression of His-tagged recombinant proteins in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

Expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His-tag.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotic (e.g., kanamycin, ampicillin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA affinity resin.

-

DNase I.

Procedure:

-

Transform the expression plasmid into the E. coli expression strain.

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to lyse the cells.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Add the cleared lysate to a column containing Ni-NTA resin pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged protein with 5 column volumes of elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer.

Enzymatic Assay for Tyrosine Ammonia-Lyase (TAL) Activity

This spectrophotometric assay measures the conversion of L-tyrosine to p-coumaric acid.

Materials:

-

Purified TAL enzyme (e.g., FlxA).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.8).

-

L-tyrosine stock solution.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing assay buffer and L-tyrosine at various concentrations.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the purified TAL enzyme.

-

Monitor the increase in absorbance at 310 nm (the absorbance maximum of p-coumaric acid) over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Enzymatic Assay for 4-Coumarate-CoA Ligase (4CL) Activity

This assay measures the formation of 4-coumaroyl-CoA from 4-coumaric acid and Coenzyme A.

Materials:

-

Purified 4CL enzyme (e.g., FlxY).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8).

-

4-coumaric acid stock solution.

-

Coenzyme A (CoA) stock solution.

-

ATP stock solution.

-

MgCl₂ stock solution.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing assay buffer, 4-coumaric acid, ATP, and MgCl₂.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding CoA and the purified 4CL enzyme.

-

Monitor the increase in absorbance at 333 nm (the absorbance maximum of 4-coumaroyl-CoA) over time.

-

Calculate the initial reaction velocity and determine the kinetic parameters as described for the TAL assay.

Gene Knockout in Flavobacterium johnsoniae

This protocol describes a method for creating a targeted gene deletion in F. johnsoniae using a suicide vector and homologous recombination.

Materials:

-

F. johnsoniae wild-type strain.

-

Suicide vector (e.g., pLYL03) containing flanking regions of the target gene and a selectable marker.

-

E. coli strain for plasmid propagation and conjugation (e.g., S17-1).

-

Cytophaga-Yeast Extract (CYE) medium.

-

Appropriate antibiotics for selection.

Procedure:

-

Clone the upstream and downstream flanking regions of the target gene into the suicide vector.

-

Transform the resulting plasmid into the conjugative E. coli strain.

-

Mate the E. coli donor strain with the F. johnsoniae recipient strain on a CYE plate.

-

Select for single-crossover integrants by plating the conjugation mixture on CYE medium containing an antibiotic that selects for the suicide vector.

-

Confirm the single-crossover event by PCR.

-

Grow the single-crossover mutant in non-selective medium to allow for a second crossover event (excision of the vector).

-

Select for the double-crossover mutants (gene knockout) by plating on a medium that counter-selects against the suicide vector (e.g., containing sucrose (B13894) if the vector carries the sacB gene).

-

Confirm the gene deletion by PCR and sequencing.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, starting from the initial precursors L-tyrosine and fatty acids.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

This diagram outlines a typical experimental workflow for characterizing the function of a gene within the this compound biosynthetic cluster.

References

Flexirubin: A Technical Guide to Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin is a distinctive yellow-orange pigment primarily found in bacteria belonging to the phylum Bacteroidetes.[1][2] First isolated from Flexibacter elegans, this class of pigments is characterized by a unique chemical structure: a polycarboxylic chromophore linked to a phenol (B47542) via an ester bond, featuring an alkyl side-chain.[2] The presence of a phenolic hydroxyl group and a polyene chromophore allows for a reversible color change to red or brown in the presence of a basic solution like potassium hydroxide (B78521) (KOH), a characteristic often used as a simple preliminary test for its identification.[2][3]

Beyond their role as chemotaxonomic markers, flexirubins have garnered significant interest within the scientific community due to their wide range of pharmacological effects. These bioactive properties include potent antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, positioning this compound as a promising candidate for pharmaceutical and biotechnological applications.[1][3][4] This guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its biosynthetic pathway.

Natural Sources of this compound

This compound and its derivatives are produced by a variety of bacterial genera, primarily within the phylum Bacteroidetes. The presence of these pigments, often in combination with carotenoids, imparts a vibrant yellow-orange color to the bacterial colonies.[2]

Key bacterial genera known to produce this compound include:

-

Chryseobacterium : This genus is a prominent source of this compound. Species such as Chryseobacterium artocarpi, Chryseobacterium shigense, and Chryseobacterium oranimense have been extensively studied for pigment production.[1][3][5]

-

Flavobacterium : Several species within this genus are known to synthesize this compound-type pigments.[2][6]

-

Flexibacter : The pigment was first discovered in Flexibacter elegans.[1][2]

-

Cytophaga : Members of this genus are also recognized producers of this compound.[1][2]

-

Sporocytophaga : This genus is another known source of these pigments.[1]

-

Chitinophaga : Species like Chitinophaga pinensis not only produce this compound but have also been instrumental in elucidating its biosynthesis pathway.[7]

-

Niabella : Strains from this genus have been identified as producers of this compound pigments.[8]

These bacteria are commonly isolated from diverse environments, including soil, particularly rhizosphere soil, and aquatic habitats.[3][4][9]

Quantitative Data: this compound Production

The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction methods. The optimization of medium composition and process parameters in a bioreactor setting has been shown to dramatically increase production.

| Bacterial Strain | Yield | Cultivation/Extraction Conditions |

| Chryseobacterium artocarpi CECT 8497 | 521.64 mg/L | Optimized conditions in a 50 L bioreactor (Lactose: 11.25 g/L, L-tryptophan: 6 g/L, KH₂PO₄: 650 ppm).[10][11] |

| Chryseobacterium spp. | 0.52 g/L (520 mg/L) | Batch bioreactor.[9] |

| Chryseobacterium spp. | 0.2 g/L (200 mg/L) | Batch bioreactor.[9] |

| Chryseobacterium sp. kr6 | 180 µg/g biomass | Cultivation on feather meal (5 g/L) at 30°C for 48 h; ultrasound-assisted acetone (B3395972) extraction.[12] |

| Chryseobacterium artocarpi CECT 8497 | 0.095 mg/L | Cultivation in nutrient broth followed by acetone extraction.[13] |

Experimental Protocols: Isolation and Purification

The isolation of this compound involves several key stages, from bacterial cultivation to final purification. The following protocols are synthesized from methodologies reported for Chryseobacterium species, which are common model organisms for this compound research.

Bacterial Cultivation

-

Strain and Medium: A known this compound-producing strain, such as Chryseobacterium artocarpi CECT 8497, is used.[3][14]

-

Inoculation: A loopful of the bacterial culture is inoculated into a liquid medium, typically Nutrient Broth (NB).[14]

-

Incubation: The culture is incubated at 30°C with agitation (e.g., 200 rpm) for a period of 24 to 48 hours, or until maximum pigment production is observed.[12][13]

Pigment Extraction

-

Cell Harvesting: The bacterial culture is centrifuged (e.g., 8000 rpm for 10 minutes) to pellet the cells. The supernatant is discarded.[3]

-

Solvent Extraction: An organic solvent, most commonly acetone, is added to the cell pellet to extract the pigment.[1][5][12]

-

Cell Lysis (Optional but Recommended): To enhance the release of intracellular pigments, the cell suspension in the solvent is subjected to sonication. For example, two 20-second bursts can be applied.[3]

-

Clarification: The extract is centrifuged again at high speed (e.g., 8000 rpm for 10 minutes) to remove cell debris. The colored supernatant containing the crude this compound is carefully collected.[3]

-

Concentration: The supernatant is concentrated using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent.[3] The resulting crude pigment can then be dried.

Purification

Purification of the crude extract is essential to isolate this compound from other cellular components and potentially other pigments.

Method 1: Column Chromatography

-

Stationary Phase: A silica (B1680970) gel column is prepared.

-

Mobile Phase: The dried crude extract is redissolved in a minimal amount of solvent and loaded onto the column. Elution is performed using a solvent system such as petroleum ether:benzene:acetone in a 10:40:5 ratio.[3]

-

Fraction Collection: The colored fractions are collected and analyzed for purity.

Method 2: High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system is typically used for higher resolution and purity.[5]

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient system is often employed. For instance, a gradient of a low pH buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.4) and methanol (B129727) with 0.1% acetic acid can be used to achieve baseline separation of different this compound derivatives.[5]

-

Detection: A diode array detector (DAD) allows for the monitoring of the elution profile at specific wavelengths (e.g., 450-452 nm) and provides UV-Vis spectra of the separated peaks.[15]

-

Fraction Collection: The peaks corresponding to this compound are collected for further analysis.

Qualitative Confirmation: The KOH Test

A simple and rapid test can confirm the presence of this compound-type pigments.[2]

-

Add a drop of 20% potassium hydroxide (KOH) solution directly onto a pigmented bacterial colony or into a solution of the extracted pigment.[2][5]

-

A positive result is indicated by a rapid color change from yellow-orange to a reddish-brown or purple hue.[2][3]

Visualization of Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound involves two main branches: the formation of the aryl-polyene carboxylic acid and the synthesis of the dialkylresorcinol (DAR) moiety, which are then esterified.[7] The polyene synthesis starts from L-tyrosine, which is converted to 4-coumarate and then activated to 4-coumarate-CoA. This starter unit is then extended by a Type II fatty acid synthase-like machinery.[16]

Caption: High-level overview of the this compound biosynthesis pathway.

Experimental Workflow for this compound Isolation

The process of obtaining pure this compound from a bacterial culture follows a logical sequence of steps, from cultivation to purification and analysis.

References

- 1. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. newman.lycoming.edu [newman.lycoming.edu]

- 6. Flavobacterium humi sp. nov., a this compound-type pigment producing bacterium, isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. Optimization of culture conditions for this compound production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. newman.lycoming.edu [newman.lycoming.edu]

- 16. scispace.com [scispace.com]

Spectroscopic data of Flexirubin (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for flexirubin, a characteristic polyene pigment found in several genera of bacteria, including Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. This compound and its derivatives are of interest due to their potential antioxidant and antimicrobial properties. This document summarizes the available UV-Vis, NMR, and mass spectrometry data, provides detailed experimental protocols, and visualizes the biosynthetic pathway of this unique biomolecule.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its analogues.

UV-Vis Spectroscopy

This compound exhibits a characteristic strong absorption in the visible region, responsible for its yellow-orange color. The maximal absorption wavelength (λmax) is a key identifier for this class of pigments.

| Solvent | λmax (nm) | Reference(s) |

| Acetone (B3395972) | 450 | [1] |

| Methanol | 450 | [1] |

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.

| Ionization Method | Mass Analyzer | [M]+· (m/z) | Key Fragment Ions (m/z) | Reference(s) |

| MALDI | Orbitrap | 634.4 | 293.2, 343.3 | [2] |

| LC-MS | - | 618 | - | [1] |

Note: The observed molecular ion peak can vary depending on the specific this compound analogue and the ionization method used.

NMR Spectroscopy

13C NMR Chemical Shifts for a this compound-type Pigment in CDCl3

| Carbon Atom | Chemical Shift (δ) ppm |

| 1 | 129.69 |

| 2 | 114.07 |

| 3 | 129.69 |

| 4 | 128.81 |

| 5 | 128.07 |

| 6 | 128.06 |

| 7 | 68.17 |

| 8 | 65.18 |

| 9 | 45.39 |

| 10 | 37.11 |

Reference:[1]

Note: The carbon numbering is as reported in the reference. A complete set of assigned 1H NMR chemical shifts for this compound is not currently available in published literature in a tabular format.

Experimental Protocols

Detailed methodologies are essential for the reproducible extraction and analysis of this compound.

Extraction of this compound from Bacterial Culture

-

Cell Harvesting : Cultivate the this compound-producing bacterial strain (e.g., Chryseobacterium artocarpi) in a suitable broth medium until maximal pigment production is achieved. Harvest the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Solvent Extraction : Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the cell pellet.

-

Cell Lysis : Facilitate the release of the pigment by ultrasonication until the cells are visibly bleached.

-

Pigment Recovery : Separate the pigment-containing acetone supernatant from the cell debris by centrifugation (e.g., 10,000 rpm for 10 minutes).

-

Concentration : Evaporate the acetone from the supernatant using a rotary evaporator to obtain the crude this compound extract.

UV-Vis Spectroscopy

-

Sample Preparation : Dissolve a known concentration of the dried this compound extract in a suitable solvent such as acetone or methanol.

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition : Scan the sample over a wavelength range of 200-800 nm. Use the solvent as a blank for baseline correction.

-

Analysis : Determine the wavelength of maximum absorbance (λmax). For quantification, a calibration curve can be generated using a purified standard.

Mass Spectrometry (MALDI-TOF)

-

Matrix Preparation : Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture such as acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

-

Sample Spotting : Mix the this compound extract with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.

-

Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

Data Analysis : Identify the molecular ion peak ([M]+·) and analyze the fragmentation pattern to deduce structural information.

NMR Spectroscopy

-

Sample Preparation : Dissolve a sufficient amount of purified this compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl3).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Data Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 0-15 ppm.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

13C NMR Data Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Spectral Width : 0-220 ppm.

-

Number of Scans : 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing and Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the 1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in the 13C NMR spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for complete structural assignment.

This compound Biosynthesis Pathway

The biosynthesis of this compound involves a fascinating pathway that combines elements of fatty acid and polyketide synthesis. The following diagram illustrates the key steps in the formation of the this compound molecule.

References

The Biological Role of Flexirubin in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin, a characteristic yellow-orange pigment found in several bacterial genera within the phylum Bacteroidetes, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the core aspects of this compound, including its chemical nature, biosynthetic pathway, and multifaceted biological roles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising natural product.

Introduction

Flexirubins are a class of pigments primarily produced by bacteria belonging to genera such as Chryseobacterium, Flavobacterium, Flexibacter, and Cytophaga.[1][2] These pigments are responsible for the characteristic yellow-orange coloration of these bacterial colonies.[3] Structurally, flexirubins consist of a polyene carboxylic acid chromophore linked to a resorcinol-type phenol (B47542) via an ester bond.[1] Beyond their function as chemotaxonomic markers, flexirubins exhibit a range of biological activities, including significant antioxidant and antimicrobial properties, positioning them as potential candidates for therapeutic and biotechnological applications.[1][3][4]

Chemical Structure and Properties

The core structure of this compound consists of a ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol. Variations in the length of the polyene chain, the nature of the alkyl chains on the resorcinol (B1680541) ring, and substitutions on the phenyl ring give rise to a variety of this compound derivatives.[5] A notable characteristic of flexirubins is their reversible color change in response to pH variations; they are yellow-orange in neutral to acidic conditions and turn red or purple in alkaline conditions, a property that can be used for their initial identification.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. This pathway can be broadly divided into the synthesis of two main precursors: the dialkylresorcinol (DAR) moiety and the aryl polyene chain, which are subsequently esterified to form the final this compound molecule.

The biosynthesis is initiated from chorismate, a key intermediate in the shikimate pathway. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the this compound (flx) gene cluster. Key enzymes include a tyrosine ammonia-lyase and a 4-coumarate-CoA ligase, which are responsible for the initiation of the polyene biosynthesis.[7][8] The polyene chain is then assembled through a type II fatty acid synthase-like mechanism.[8][9] The DAR moiety is synthesized via a separate branch of the pathway. Finally, the two precursors are joined by an esterification reaction.

References

- 1. ijpsr.com [ijpsr.com]

- 2. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newman.lycoming.edu [newman.lycoming.edu]

- 6. researchgate.net [researchgate.net]

- 7. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Flexirubin Derivatives: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of flexirubin derivatives, a class of bacterial pigments with notable biological activities. It covers their natural sources, chemical structure, biosynthetic pathways, and reported biological functions, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound

Flexirubins are a class of yellowish-orange pigments produced by various bacteria, primarily within the phylum Bacteroidetes.[1] Their presence is often used as a chemotaxonomic marker to differentiate related genera.[2] Structurally, they are composed of a non-isoprenoid aryl-polyene carboxylic acid chromophore esterified with a dialkylresorcinol moiety.[3][4] This unique structure, particularly the polyene system, is responsible for their characteristic color and contributes to their biological activities, such as antioxidant and photoprotective functions.[1][5] Recent studies have highlighted their potential in drug development due to their antioxidant, hepatoprotective, antimicrobial, and anticancer properties.[6][7][8]

Natural Occurrence

This compound pigments are characteristic of bacteria belonging to the phylum Bacteroidetes. While not all members produce these pigments, they have been isolated and identified from several key families and genera.[1]

| Family | Genus | Representative Species |

| Chitinophagaceae | Chitinophaga | C. pinensis, C. filiformis[2][3] |

| Niabella | N. insulamsoli, N. ginsengisoli[5][8] | |

| Flavobacteriaceae | Flavobacterium | F. johnsoniae[2][9] |

| Chryseobacterium | C. artocarpi, C. oranimense, C. shigense[2][5][10][11] | |

| Cytophagaceae | Cytophaga | Cytophaga sp.[5] |

| Sporocytophaga | Sporocytophaga sp.[5] |

Biosynthesis of this compound

The biosynthesis of this compound involves two main pathways that converge: the formation of the dialkylresorcinol (DAR) moiety and the synthesis of the aryl-polyene chain. The gene clusters responsible for the biosynthesis have been identified in organisms like Chitinophaga pinensis and Flavobacterium johnsoniae.[3][9]

The synthesis of the polyene chromophore is initiated from L-tyrosine. A tyrosine ammonia-lyase (TAL), encoded by the flxA gene, deaminates tyrosine to 4-coumarate.[3][12] This is then activated by a 4-coumarate-CoA ligase (4CL), encoded by flxY, to form 4-coumaroyl-CoA.[3] This precursor enters a type II fatty acid synthase (FAS)-like pathway for chain extension to build the final polyene structure.[9] The dialkylresorcinol moiety is synthesized via a separate pathway involving the darA and darB genes.[9][13]

Caption: Postulated biosynthetic pathway of this compound.

Experimental Protocols

The general workflow for obtaining pure this compound from bacterial cultures involves cultivation, solvent extraction, chromatographic purification, and structural analysis.

Caption: General experimental workflow for this compound isolation.

This protocol is a generalized procedure based on methodologies for Chryseobacterium and Chitinophaga species.[5][6][11][12]

-

Cultivation: Inoculate a loopful of the bacterial culture (e.g., Chryseobacterium artocarpi) into 500 mL of a suitable liquid medium like Nutrient Broth or Luria-Bertani (LB) medium.[5][12] Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until sufficient growth and pigmentation are observed.[5]

-

Cell Harvesting: Pellet the bacterial cells by centrifugation at 8,000-10,000 rpm for 10-15 minutes. Discard the supernatant.

-

Extraction: Resuspend the cell pellet in 50 mL of acetone (B3395972). Agitate the mixture vigorously for 30 minutes in the dark to extract the pigments.[12]

-

Debris Removal: Remove the cell debris by filtration or a second round of centrifugation. Collect the acetone supernatant containing the crude pigment extract.

-

Concentration: Dry the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.[5] Store the resulting crude pigment at -20°C in the dark.[12]

The crude extract can be purified using column chromatography.[5][12]

-

Column Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of hexane/ethyl acetate (B1210297) (e.g., starting at 4:1) often supplemented with 1% acetic acid to keep the pigment protonated.[12]

-

Fraction Collection: Collect the colored fractions and monitor their purity using Thin Layer Chromatography (TLC) or HPLC.

-

Final Drying: Pool the pure fractions and dry them under reduced pressure.

Biological and Pharmacological Activities

This compound derivatives have been investigated for a range of biological activities, with antioxidant and hepatoprotective effects being the most prominently reported.

The polyene structure and phenolic hydroxyl group of this compound are thought to contribute to its ability to scavenge free radicals.[6][8] The antioxidant capacity of this compound from Chryseobacterium artocarpi has been quantified using various in vitro assays.[6][10][14]

| Assay | Concentration (µM) | Scavenging / Inhibition Activity (%) | Standard Used | Reference |

| DPPH Radical Scavenging | 0.4 | ~70.0 | Trolox | [15] |

| 0.005 | ~41.7 | Trolox | [15] | |

| H₂O₂ Scavenging | 1.0 | 93.85 | Trolox | [6] |

| 0.005 | 65.77 | Trolox | [6] | |

| Hydroxyl (•OH) Scavenging | 1.0 | 91.65 | Ascorbic Acid | [6] |

| 0.01 | 83.58 | Ascorbic Acid | [6] | |

| Lipid Peroxidation (FTC) | 1.0 | 91.03 | Trolox | [15] |

| ABTS⁺ Radical Scavenging | N/A | 38.96 | N/A | [11] |

Note: Values are approximated from published data. N/A indicates data was not specified in the source.

This compound extracted from Chryseobacterium artocarpi has demonstrated significant hepatoprotective effects against CCl₄-induced liver injury in mice.[7] Pretreatment with this compound at doses of 125, 250, and 500 mg/kg bw/d for seven days resulted in:

-

Significant decreases in elevated serum levels of ALT, AST, ALP, and LDH.[7]

-

Attenuation of oxidative stress by reducing liver MDA and increasing SOD and CAT antioxidant enzyme activities.[7]

-

Remarkable anti-inflammatory activity via suppression of TNF-α and COX-2.[7]

-

Significant anti-apoptotic activity by upregulating Bcl-2 and downregulating Bax and Caspase-3.[7]

-

Antimicrobial and Anticancer: Some reports suggest this compound possesses antimicrobial and anticancer activities, although these are less extensively studied than its antioxidant properties.[6][8]

-

UV Protection: The pigment may play a role in protecting the producing bacteria from UV radiation damage.[5]

Protocols for Biological Assays

This protocol is adapted from Brand-Williams et al. (1995) as cited in studies on this compound.[6]

-

Preparation: Prepare a stock solution of this compound (e.g., 10 mM in acetone) and make serial dilutions to achieve the desired test concentrations (e.g., 0.005–1.0 µM).[15] Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: In a microplate well or cuvette, mix 100 µL of the this compound sample with 100 µL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the this compound sample.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

This protocol is based on the method described by Ruch et al. (1989) and applied to this compound.[6][15]

-

Preparation: Prepare a 43 mM solution of H₂O₂ in a phosphate (B84403) buffer (0.1 M, pH 7.4). Prepare this compound samples at various concentrations.[15]

-

Reaction: Add 0.1 mL of the this compound sample to 1 mL of the H₂O₂ solution.[6]

-

Incubation: Incubate the mixture at 37°C for 10 minutes.

-

Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂. The control contains H₂O₂ solution without the test sample.

-

Calculation: The percentage of H₂O₂ scavenged is calculated using the same formula as the DPPH assay.

Conclusion

This compound and its derivatives represent a structurally unique class of bacterial pigments with significant, quantifiable biological activities. Their natural occurrence within the Bacteroidetes phylum makes these organisms a promising source for novel compounds. The well-documented antioxidant and hepatoprotective effects, supported by detailed in vitro and in vivo data, position this compound as a compound of interest for further investigation in the fields of natural product chemistry, pharmacology, and drug development. The established protocols for isolation and bioactivity assessment provide a solid foundation for future research into the therapeutic potential of these compelling natural products.

References

- 1. Natural product biosynthetic potential reflects macroevolutionary diversification within a widely distributed bacterial taxon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newman.lycoming.edu [newman.lycoming.edu]

- 3. scispace.com [scispace.com]

- 4. Initiation of the this compound biosynthesis in Chitinophaga pinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatoprotective effects of this compound, a novel pigment from Chryseobacterium artocarpi, against carbon tetrachloride-induced liver injury: An in vivo study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]